

4-Ethyl-2,4-dimethylheptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2,4-dimethylheptane**

Cat. No.: **B14556577**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

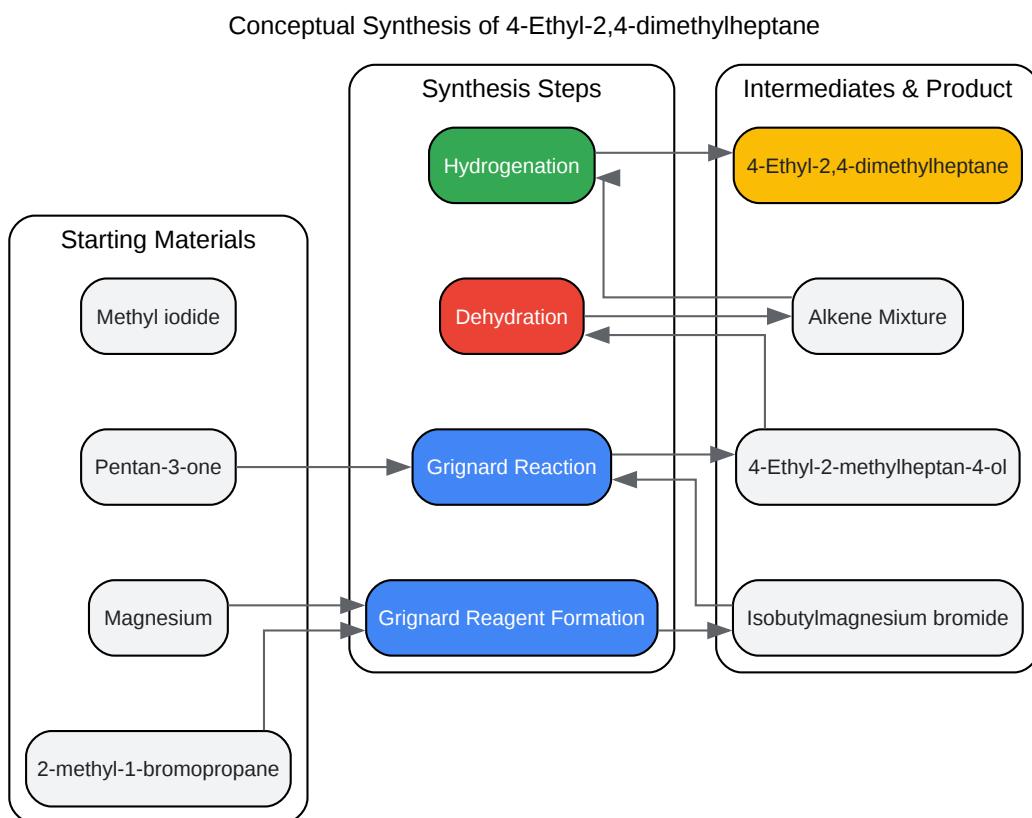
Disclaimer: Direct commercial suppliers for **4-Ethyl-2,4-dimethylheptane** (CAS No: 61868-25-5) are not readily identifiable through publicly available information. The data presented in this guide is aggregated from scientific databases and literature. For procurement, researchers may need to consider custom synthesis from specialized chemical providers.

Introduction

4-Ethyl-2,4-dimethylheptane is a saturated branched-chain alkane with the molecular formula C11H24.^{[1][2]} As a member of the hydrocarbon family, its primary relevance in a research and development context, particularly within the pharmaceutical industry, is likely as a non-polar solvent, a reference standard in analytical chemistry, or as a component in complex hydrocarbon mixtures. While branched alkanes are crucial in the petroleum industry for formulating fuels with high octane ratings, their direct role in drug development is limited.^[3] However, understanding the physicochemical properties and analytical methodologies for such compounds is essential for researchers working with complex formulations or in the field of metabolomics where similar structures may be encountered.

Physicochemical Properties

The fundamental physicochemical properties of **4-Ethyl-2,4-dimethylheptane** are summarized in the table below. This data is compiled from established chemical databases.


Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	PubChem[1], NIST
Molecular Weight	156.31 g/mol	PubChem[1]
CAS Number	61868-25-5	NIST
IUPAC Name	4-ethyl-2,4-dimethylheptane	PubChem[1]
Boiling Point	442 K (169 °C)	NIST
Melting Point	246.7 K (-26.45 °C)	NIST
LogP	5.4	PubChem[1]

Synthesis and Manufacturing

Commercially, branched alkanes are typically produced through processes like catalytic cracking and isomerization of longer-chain hydrocarbons.[3] A specific, detailed laboratory synthesis protocol for **4-Ethyl-2,4-dimethylheptane** is not readily available in published literature, suggesting it is not a commonly synthesized target for academic research. However, a plausible synthetic approach can be conceptualized based on standard organic chemistry principles.

Conceptual Synthetic Workflow

A potential retrosynthetic analysis suggests that **4-Ethyl-2,4-dimethylheptane** could be synthesized via a Grignard reaction. The following diagram illustrates a logical workflow for such a synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Ethyl-2,4-dimethylheptane**.

Experimental Protocol (General)

A general protocol for a similar synthesis would involve:

- **Grignard Reagent Formation:** Reacting an appropriate alkyl halide (e.g., isobutyl bromide) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an

inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.

- Grignard Reaction: The dropwise addition of a ketone (e.g., 4-methylheptan-3-one) to the prepared Grignard reagent at low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature to ensure completion.
- Workup: Quenching the reaction with a weak acid (e.g., saturated aqueous ammonium chloride solution) followed by extraction with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- Purification of Intermediate: The resulting tertiary alcohol would be purified using a suitable technique, such as column chromatography or distillation.
- Dehydration and Hydrogenation: The purified alcohol would then be dehydrated to the corresponding alkene, followed by catalytic hydrogenation to yield the final saturated alkane.

Analytical Methods

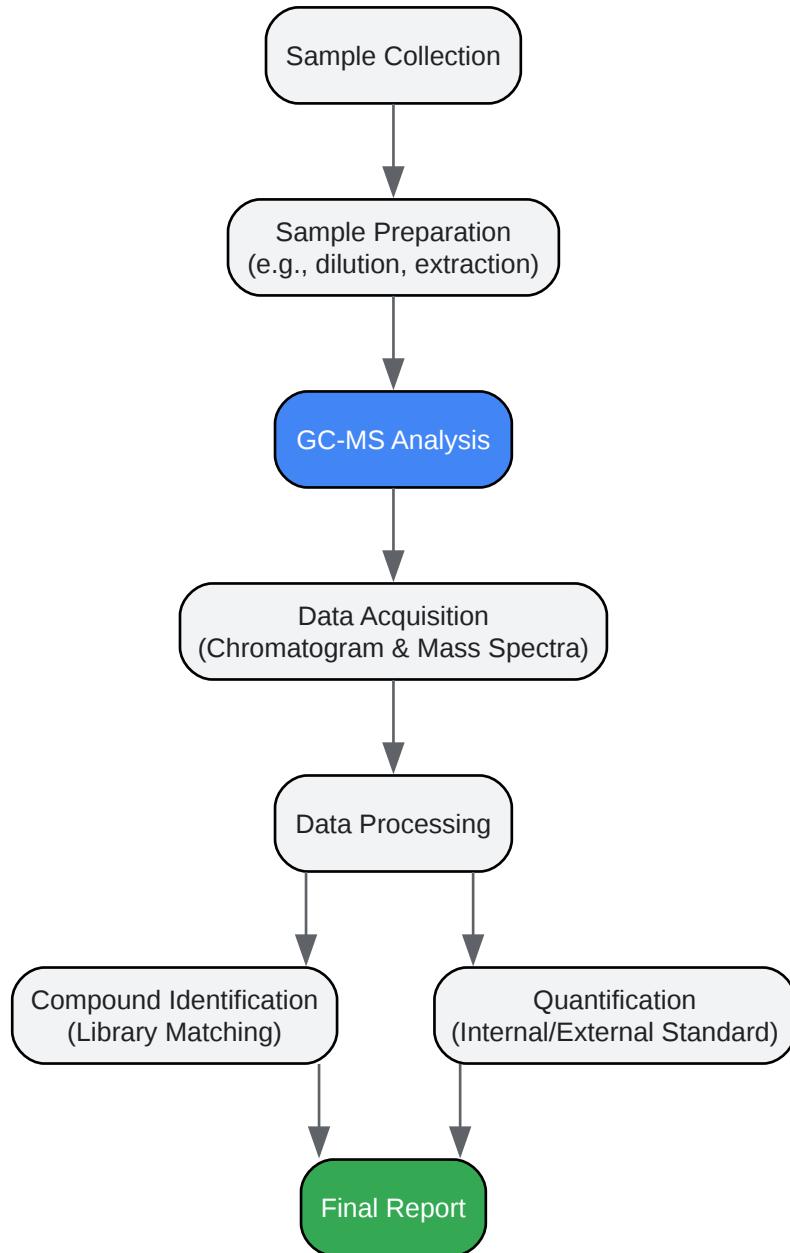
The analysis of **4-Ethyl-2,4-dimethylheptane**, particularly in complex mixtures, would typically be performed using gas chromatography coupled with mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For an alkane like **4-Ethyl-2,4-dimethylheptane**, a non-polar capillary column would be suitable for separation.

General GC-MS Protocol for Alkane Analysis:

- Sample Preparation: Dilution of the sample in a volatile, non-polar solvent such as hexane or pentane.
- Injection: A small volume (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The separation is based on the differential partitioning


of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

- **Ionization and Mass Analysis:** As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which causes fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection and Data Analysis:** The detector records the abundance of each fragment, and the resulting mass spectrum can be used to identify the compound by comparison to a spectral library (e.g., NIST).

Analytical Workflow Diagram

The following diagram illustrates a typical analytical workflow for the identification and quantification of **4-Ethyl-2,4-dimethylheptane** in a sample.

Analytical Workflow for 4-Ethyl-2,4-dimethylheptane

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for **4-Ethyl-2,4-dimethylheptane**.

Role in Research and Drug Development

As a simple alkane, **4-Ethyl-2,4-dimethylheptane** is not expected to have any direct pharmacological activity or be involved in specific biological signaling pathways. Its utility in a drug development setting would be indirect:

- Reference Standard: It could be used as a reference standard in the analysis of petroleum-derived products or in environmental monitoring.
- Solvent: Its non-polar nature makes it a potential solvent for certain organic reactions or extractions, although more common and less expensive alkanes are typically used.
- Component of Vehicle/Excipient: In some formulations, complex hydrocarbon mixtures are used as vehicles or excipients. Understanding the properties of individual components like **4-Ethyl-2,4-dimethylheptane** can be important for formulation development and stability studies. It's worth noting that highly branched semifluorinated alkanes have been investigated as potential drug carriers.^[4]

Safety and Handling

As with all hydrocarbons, **4-Ethyl-2,4-dimethylheptane** should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is expected to be flammable and an irritant. Users should consult the Safety Data Sheet (SDS) for a similar C11 alkane for detailed handling and safety information, as a specific one for this isomer is not readily available.

Conclusion

4-Ethyl-2,4-dimethylheptane is a branched-chain alkane with well-defined physicochemical properties but limited direct commercial availability. For researchers in the pharmaceutical and life sciences, its relevance is likely as a specialized solvent or analytical standard rather than an active component. The information provided in this guide serves as a foundational technical resource for understanding its properties, potential synthesis, and analysis. For specific applications, custom synthesis may be required, and analytical methods should be developed and validated based on the principles outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2,4-dimethylheptane | C11H24 | CID 53423716 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-2,4-dimethylheptane [webbook.nist.gov]
- 3. Branched Chain Alkane Definition [thoughtco.com]
- 4. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ethyl-2,4-dimethylheptane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14556577#commercial-suppliers-of-4-ethyl-2-4-dimethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com